Orexin-B is synthesized in the lateral hypothalamus and is derived from the precursor protein prepro-orexin. The gene encoding this precursor is located on chromosome 17 in humans. The peptide is released into the cerebrospinal fluid and acts on various receptors throughout the central nervous system.
Orexin-B belongs to the class of neuropeptides and is classified as an orexin or hypocretin. It primarily interacts with two types of G protein-coupled receptors: orexin receptor 1 and orexin receptor 2, which mediate its physiological effects.
The synthesis of orexin-B can be achieved through both biological extraction from tissues and synthetic methods.
In SPPS, the amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). The final product undergoes cleavage from the resin and deprotection to yield pure orexin-B.
Orexin-B consists of 33 amino acids with a specific sequence that includes a disulfide bond between cysteine residues, which is crucial for its stability and activity.
The molecular formula for orexin-B is C153H239N39O34S2, and its molecular weight is approximately 3484.8 Da. The three-dimensional structure reveals that it adopts a helical conformation, which is essential for receptor binding.
Orexin-B participates in several biochemical reactions:
The interaction of orexin-B with its receptors involves G protein activation, leading to downstream effects such as increased intracellular calcium levels and activation of phospholipase C.
Orexin-B exerts its effects primarily through:
Studies have shown that administration of orexin-B can reverse sleepiness induced by sleep deprivation in animal models, highlighting its role in promoting arousal.
The peptide's stability can be enhanced by proper storage conditions (e.g., lyophilization) to prevent degradation.
Orexin-B has several important applications in scientific research:
Orexin-B (a 28-amino-acid linear neuropeptide) exhibits distinct binding preferences for the two orexin receptor subtypes due to key structural features. Unlike Orexin-A (which contains two intrachain disulfide bonds and a pyroglutamyl N-terminus), Orexin-B lacks these structural elements, resulting in lower affinity for Orexin Receptor Type 1 (approximately 20- to 100-fold lower compared to Orexin-A) but near-equivalent affinity for Orexin Receptor Type 2 [1] [3] [6]. This selectivity arises from:
Table 1: Structural Determinants of Orexin-B Binding Affinity
Structural Element | Orexin Receptor Type 1 Interaction | Orexin Receptor Type 2 Interaction |
---|---|---|
N-terminal peptide domain | Low affinity (Kd ~420 nM) due to lack of disulfide bonds | Moderate affinity (Kd ~36 nM) |
C-terminal peptide domain | Weak ionic interactions | Strong salt bridges with Glu⁶.⁵⁹/Asp².⁶⁰ |
Receptor ECL2 conformation | Bulky residues hinder binding | Gly²⁴⁵ enables helical peptide accommodation |
Orexin-B binding induces conformational changes in Orexin Receptor Type 2 that trigger coupling to multiple Gα protein subtypes:
Orexin-B binding to Orexin Receptor Type 2 robustly activates Phospholipase Cβ through Gq/11 proteins, generating inositol trisphosphate (IP3) and diacylglycerol (Diacylglycerol). This cascade triggers:
Table 2: Temporal Dynamics of Orexin-B-Induced Calcium Signaling
Phase | Timeframe | Primary Mechanism | Functional Outcome |
---|---|---|---|
Initial spike | 0–15 seconds | IP3-dependent ER Ca²⁺ release | Neuronal depolarization |
Sustained plateau | 1–30 minutes | Transient receptor potential canonical 3 activation | Transcriptional regulation |
Oscillatory phase | >30 minutes | Store-operated Ca²⁺ entry | Synaptic plasticity modulation |
Orexin-B exhibits complex, receptor-specific modulation of cyclic adenosine monophosphate production:
The Prepro-Orexin gene (PPOX/HCRT, chromosome 17q21) undergoes multilayered regulation influencing Orexin-B production:
Table 3: Regulators of Prepro-Orexin Gene Expression
Regulator Type | Representative Factors | Effect on Expression | Associated Phenotype |
---|---|---|---|
Transcription factors | Foxa2 forkhead box protein A2, Ebf2 early B-cell factor 2 | Upregulation (+300–400%) | Hyperphagia, sleep reduction |
Repressors | Igfbp3 insulin-like growth factor-binding protein 3, Bhle41 basic helix-loop-helix family member e41 | Downregulation (−70%) | Hypersomnia, obesity |
Epigenetic modifiers | H3K27ac, DNA demethylase TET1 | Context-dependent modulation | Altered stress response |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: